

Application Note & Protocol: Preparation of N-Palmitoylsphingomyelin-Containing Liposomes

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Compound of Interest

Compound Name: *N-Palmitoylsphingomyelin*

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Abstract

This document provides a comprehensive, field-proven protocol for the preparation and characterization of unilamellar liposomes composed of **N-Palmitoylsphingomyelin** (PSM) and cholesterol. Sphingomyelin-containing liposomes are of significant interest in drug delivery and biomedical research due to their structural similarity to biological membranes, particularly lipid rafts.[1] This guide details the thin-film hydration method followed by extrusion, a robust and widely used technique to produce vesicles with a controlled, homogenous size distribution.[2][3][4] Furthermore, it outlines essential characterization methods to ensure the quality, stability, and reproducibility of the formulation. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction: The Significance of N-Palmitoylsphingomyelin

N-Palmitoylsphingomyelin (16:0 SM or PSM) is a specific type of sphingomyelin featuring a saturated 16-carbon palmitoyl acyl chain.[5] Sphingomyelins are crucial components of animal cell membranes and are particularly enriched in the myelin sheath of nerve cells.[1]

Key Properties of **N-Palmitoylsphingomyelin** (PSM):

- High Phase Transition Temperature (T_m): Fully hydrated PSM has a main gel-to-liquid crystalline phase transition temperature (T_m) of approximately 41°C.[6][7][8] Below this

temperature, the lipid bilayers exist in a more ordered, rigid 'gel' state, which can reduce passive leakage of encapsulated contents.[9] Above the T_m , the bilayers are in a more fluid, 'liquid-crystalline' state.

- **Interaction with Cholesterol:** PSM interacts favorably with cholesterol, a key component for modulating membrane fluidity and stability.[6][7][10] Cholesterol inserts into the lipid bilayer, increasing the packing of phospholipids, which enhances bilayer rigidity and reduces permeability.[10][11][12]

These properties make PSM an excellent candidate for creating stable liposomes that can be tailored for controlled-release applications. This protocol utilizes a common formulation of PSM and cholesterol, often in a molar ratio between 7:3 and 1:1, to achieve stable and well-defined vesicles.[13]

Materials and Reagents

Material/Reagent	Grade/Purity	Recommended Supplier	Notes
N-Palmitoyl-D-erythro-sphingosylphosphoryl choline (PSM)	>99%	Avanti Polar Lipids	Store at -20°C.
Cholesterol (ovine wool)	>98%	Avanti Polar Lipids	Store at -20°C.
Chloroform	HPLC Grade	Sigma-Aldrich	Use in a certified chemical fume hood.
Methanol	HPLC Grade	Sigma-Aldrich	Use in a certified chemical fume hood.
Phosphate-Buffered Saline (PBS), pH 7.4	Sterile, Filtered	Thermo Fisher Scientific	Or prepare in-house with high-purity water.
High-Purity Nitrogen or Argon Gas	>99.99%	Airgas	For solvent evaporation.

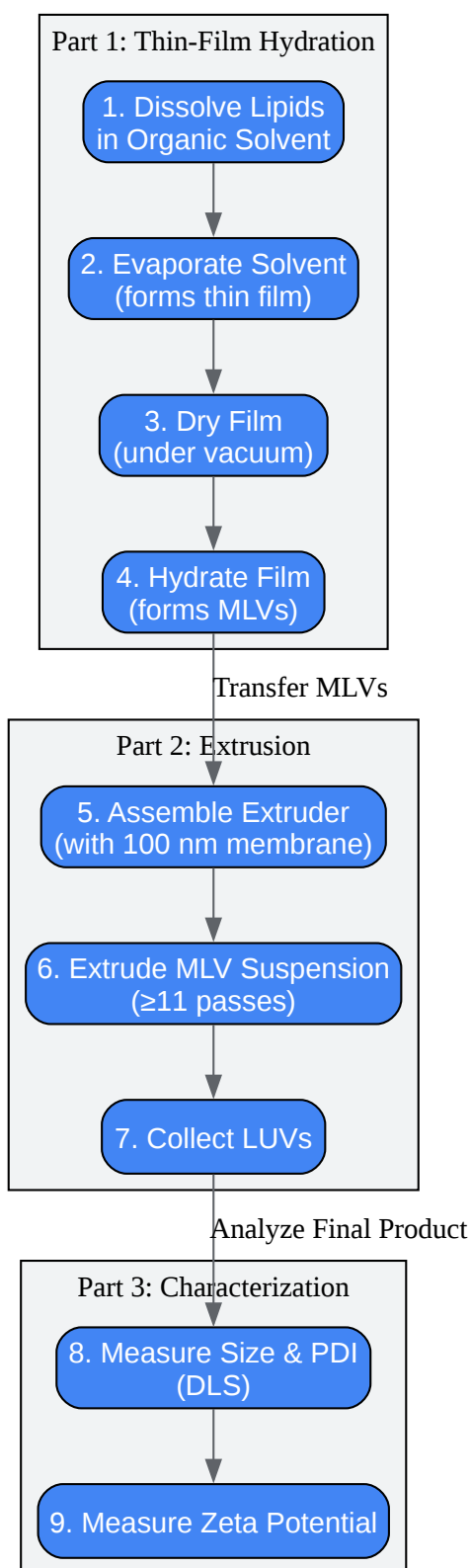
Equipment

- Rotary evaporator with water bath
- Round-bottom flasks (50-100 mL)
- Glass vials and syringes
- Vacuum pump
- Liposome Extruder (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)
- Filter supports for extruder
- Heating block or water bath for extruder
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
- Vortex mixer

Experimental Protocol: Step-by-Step Methodology

This protocol is divided into three core stages: the formation of multilamellar vesicles (MLVs) by thin-film hydration, the sizing of these vesicles into large unilamellar vesicles (LUVs) via extrusion, and finally, the essential characterization of the final product.

Workflow Overview



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Caption: Workflow for PSM-Liposome Preparation and Characterization.

Part 1: Preparation of Lipid Thin Film and Hydration

The thin-film hydration technique, also known as the Bangham method, is the foundational step for liposome preparation.[\[3\]](#)[\[4\]](#)[\[14\]](#)

- Lipid Stock Preparation:
 - Prepare stock solutions of **N-Palmitoylsphingomyelin** and cholesterol in a chloroform:methanol (e.g., 9:1 v/v) solvent mixture. A typical concentration is 10-20 mg/mL.[\[15\]](#)[\[16\]](#) Ensure lipids are fully dissolved to achieve a clear, homogenous solution.[\[15\]](#)[\[17\]](#)
 - Scientist's Note: Using a chloroform/methanol mixture ensures that both the moderately polar sphingomyelin and the nonpolar cholesterol are fully solubilized, which is critical for forming a homogenous lipid film.
- Mixing Lipids:
 - In a clean, glass round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 7:3 PSM:Cholesterol) for a total lipid amount of 10-20 mg.
 - Example Calculation for 10 mg total lipid (7:3 molar ratio):
 - MW of PSM \approx 703.0 g/mol [\[5\]](#)
 - MW of Cholesterol \approx 386.7 g/mol
 - Calculate moles and then mass of each lipid required.
- Film Formation:
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to 45-50°C. This temperature is safely below the boiling point of the solvents but warm enough to facilitate efficient evaporation.
 - Begin rotation (approx. 100-150 rpm) and gradually apply a vacuum. The rotation ensures the formation of a thin, uniform lipid film on the inner surface of the flask.[\[3\]](#)[\[14\]](#)

- Continue until all organic solvent has evaporated and a dry, thin film is visible.
- Complete Solvent Removal:
 - To ensure all residual organic solvent is removed, place the flask on a high-vacuum pump for at least 2-4 hours, or overnight.[\[16\]](#)[\[17\]](#)
 - Trustworthiness Check: Residual solvent can alter the bilayer properties and introduce toxicity. This step is non-negotiable for creating a high-quality, biocompatible formulation.
- Hydration:
 - Pre-warm your aqueous hydration buffer (e.g., PBS, pH 7.4) to a temperature above the T_m of PSM. A temperature of 50-60°C is recommended.[\[16\]](#)[\[17\]](#) Hydrating the lipid film in its fluid phase is crucial for proper sheet formation and swelling.[\[16\]](#)
 - Add the warm buffer to the flask containing the dry lipid film (e.g., 1-2 mL for 10-20 mg of lipid).
 - Agitate the flask by hand or continue rotation on the rotary evaporator (without vacuum) at the elevated temperature for 30-60 minutes.[\[16\]](#) The lipid film will gradually lift off the glass and swell, forming a milky suspension of Multilamellar Vesicles (MLVs).[\[14\]](#)[\[16\]](#)
 - (Optional but Recommended): To improve hydration and encapsulation efficiency of hydrophilic molecules, the MLV suspension can be subjected to 3-5 freeze-thaw cycles by alternating between a dry ice/acetone bath and the warm water bath.[\[18\]](#)[\[19\]](#)

Part 2: Liposome Sizing by Extrusion

The MLV suspension is heterogeneous in size. Extrusion is a technique where the lipid suspension is forced through a polycarbonate filter with a defined pore size to produce vesicles with a more uniform size distribution.[\[2\]](#)[\[15\]](#)

- Extruder Assembly:
 - Assemble the mini-extruder with two filter supports sandwiching a polycarbonate membrane of the desired pore size (e.g., 100 nm).

- Place the assembled extruder into a heating block and allow it to equilibrate to the same temperature used for hydration (50-60°C).[18] Extrusion must be performed above the lipid's T_m to ensure the membranes are fluid and can pass through the pores without fouling the membrane.[15]
- Extrusion Process:
 - Draw the entire MLV suspension into one of the gas-tight syringes and carefully insert it into one side of the pre-heated extruder. Insert a clean, empty syringe into the other side.
 - Gently push the plunger of the filled syringe, forcing the lipid suspension through the membrane into the opposing syringe.[20]
 - Repeat this process by pushing the suspension back and forth. The first pass may require more pressure.
 - Perform a minimum of 11 passes. An odd number of passes ensures the final collection is from the opposing syringe, having passed through the membrane an odd number of times. The suspension should change from milky to slightly opalescent or translucent.[20]
- Collection and Storage:
 - After the final pass, collect the extruded liposome suspension, which now consists of Large Unilamellar Vesicles (LUVs).
 - Store the liposomes at 4°C. Do not freeze, as this can disrupt the vesicle structure. For long-term stability, the storage temperature should ideally be in the lipid's gel phase.[9]

Quality Control & Characterization

Characterization is essential to validate the protocol and ensure batch-to-batch consistency.

Size, Polydispersity Index (PDI), and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and surface charge of liposomes.[21][22][23]

- Methodology:

- Dilute a small aliquot of the final liposome suspension in filtered PBS to an appropriate concentration for DLS measurement. Over-concentration can cause multiple scattering artifacts.[22]
 - Measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).
 - Measure the Zeta Potential to determine the surface charge, which is an indicator of colloidal stability.
- Expected Results:

Parameter	Expected Value	Significance
Z-Average Diameter	100 - 130 nm	Corresponds to the extrusion membrane pore size.
Polydispersity Index (PDI)	< 0.2	Indicates a narrow, monodisperse size distribution.
Zeta Potential	Near neutral (-5 to -15 mV)	PSM and Cholesterol are zwitterionic/neutral at pH 7.4.

Troubleshooting

Problem	Possible Cause	Solution
Lipid film does not hydrate easily	Incomplete solvent removal; Hydration temperature too low.	Ensure film is completely dry under high vacuum. Increase hydration temperature to at least 10-15°C above the PSM T _m .
High PDI (>0.3) after extrusion	Insufficient number of extrusion passes; Extrusion temperature too low.	Increase the number of passes to 15 or 21. Ensure the extruder is maintained above the T _m throughout the process.
Liposome size is much larger than pore size	Membrane rupture during extrusion.	Apply gentle, steady pressure during extrusion. Ensure membrane and supports are correctly assembled.
Liposome suspension aggregates over time	Low surface charge; Improper storage.	While expected to be near neutral, aggregation can occur. If needed for a specific application, consider including a small percentage (<5 mol%) of a charged lipid (e.g., DPPG). Store at 4°C.

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